N-{3,3'-DIMETHYL-4'-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE
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Overview
Description
N-{3,3’-DIMETHYL-4’-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound characterized by its unique biphenyl and naphthalene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3’-DIMETHYL-4’-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, including the formation of biphenyl and naphthalene intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-{3,3’-DIMETHYL-4’-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with reduced functional groups .
Scientific Research Applications
N-{3,3’-DIMETHYL-4’-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE has several scientific research applications:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its high hole mobility and favorable charge transport characteristics.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Material Science: Its properties are explored for use in advanced materials, such as perovskite solar cells, where it can enhance efficiency and stability.
Mechanism of Action
The mechanism of action of N-{3,3’-DIMETHYL-4’-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole transport layer, facilitating the movement of positive charges through the device. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
- N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine
Uniqueness
N-{3,3’-DIMETHYL-4’-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE stands out due to its specific combination of biphenyl and naphthalene structures, which confer unique electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry, where precise control over molecular interactions is crucial .
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(2-naphthalen-1-ylacetyl)amino]phenyl]phenyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O2/c1-25-21-29(17-19-35(25)39-37(41)23-31-13-7-11-27-9-3-5-15-33(27)31)30-18-20-36(26(2)22-30)40-38(42)24-32-14-8-12-28-10-4-6-16-34(28)32/h3-22H,23-24H2,1-2H3,(H,39,41)(H,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKGIRCMYGULBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C)NC(=O)CC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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